Decominol

Description

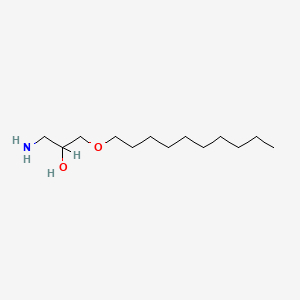

Decominol (3-Decyloxy-2-hydroxy-1-aminopropane hydrochloride) is a synthetic preservative used in cosmetic formulations. Its chemical formula is C₁₃H₂₉NO₂Cl, with a molecular weight of 267.5 g/mol . It exhibits solubility in water, ethanol, and chloroform but is insoluble in hexane. Evaluated by the European Scientific Committee on Cosmetology (SCC), Decominol is approved for use in all cosmetic products at concentrations up to 0.5% .

Propriétés

IUPAC Name |

1-amino-3-decoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIZSEZACLNKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048363 | |

| Record name | Decominol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-35-3 | |

| Record name | Decominol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060812353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decominol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECOMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3T9Z2TKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du DÉCOMINOL implique la synthèse du 1-amino-3-(décyloxy)-2-propanol. Cette synthèse peut être réalisée par substitution nucléophile des halogénoalcanes par un groupe amine. La réaction nécessite généralement une solution aqueuse d'hydroxyde alcalin, comme l'hydroxyde de potassium, et est réalisée sous reflux .

Méthodes de production industrielle

Dans les milieux industriels, la production de DÉCOMINOL peut impliquer l'hydratation à grande échelle des alcènes ou l'hydrogénation du monoxyde de carbone. Ces méthodes nécessitent des pressions élevées, des températures élevées et des catalyseurs appropriés pour obtenir d'excellentes conversions .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

DÉCOMINOL a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse organique et les réactions chimiques.

Biologie : Employé dans des études portant sur l'inhibition bactérienne et les propriétés antimicrobiennes.

Médecine : Envisagé pour son utilisation potentielle dans le traitement des infections bactériennes.

Industrie : Utilisé dans la formulation de produits cosmétiques en raison de ses propriétés bactéricides

Mécanisme d'action

DÉCOMINOL exerce ses effets en ciblant les membranes cellulaires bactériennes. Il perturbe l'intégrité de la membrane, ce qui entraîne la lyse et la mort cellulaire. Les cibles moléculaires du composé comprennent les lipides et les protéines membranaires, qui sont essentiels à la survie des bactéries.

Applications De Recherche Scientifique

DECOMINOL has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving bacterial inhibition and antimicrobial properties.

Medicine: Investigated for its potential use in treating bacterial infections.

Industry: Utilized in the formulation of cosmetic products due to its bactericidal properties

Mécanisme D'action

DECOMINOL exerts its effects by targeting bacterial cell membranes. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound’s molecular targets include membrane lipids and proteins, which are essential for bacterial survival .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Efficacy and Regulatory Status

- Decominol: Approved by the SCC for cosmetics. Limited systemic absorption reduces systemic toxicity risks at recommended concentrations .

- Diazolidinylurea : Widely used but controversial due to formaldehyde release, which may cause allergic reactions .

- Dequalinium Chloride : Primarily used in oral hygiene products; higher molecular weight reduces percutaneous absorption but may irritate mucous membranes .

Research Findings

- Decominol: Low dermal absorption minimizes systemic exposure but raises concerns about local irritation at high doses . Negative genotoxicity results support its safety in regulated concentrations .

- Diazolidinylurea :

- Effective against bacteria and fungi but associated with contact dermatitis in sensitive populations .

Activité Biologique

Decominol, a compound recognized for its potential biological activity, has garnered attention in various fields, particularly in microbiology and pharmaceuticals. This article provides a comprehensive overview of the biological activities associated with Decominol, supported by case studies, research findings, and data tables.

Overview of Decominol

Decominol is a synthetic compound that has been explored primarily for its antimicrobial properties. It is often utilized in food processing and preservation due to its effectiveness against a range of microorganisms. Its structure and mechanism of action are critical to understanding its biological activity.

Antimicrobial Activity

1. Mechanism of Action:

Decominol exhibits antimicrobial activity through several mechanisms:

- Disruption of Cell Membranes: It destabilizes the cell membranes of bacteria, leading to cell lysis.

- Inhibition of Enzymatic Activity: Decominol can inhibit key enzymes involved in microbial metabolism.

2. Efficacy Against Microorganisms:

Studies have demonstrated that Decominol is effective against various pathogens, including:

- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.

- Fungi: Shows antifungal properties, inhibiting the growth of common fungal strains.

Table 1: Antimicrobial Efficacy of Decominol

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 mg/mL | |

| S. aureus | 0.3 mg/mL | |

| Candida albicans | 0.7 mg/mL |

Case Studies

Case Study 1: Use in Milk Processing

A study conducted by Tissier et al. (2023) highlighted the application of Decominol as a sterilizing agent in ultra-high temperature (UHT) processing of milk. The results indicated that Decominol effectively reduced microbial load without compromising the quality of the milk product .

Case Study 2: Antimicrobial Coatings

Another investigation focused on the incorporation of Decominol into antimicrobial coatings for food packaging. The study showed that packaging treated with Decominol significantly extended the shelf life of perishable goods by preventing microbial contamination.

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory potential of Decominol. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property could be beneficial in developing treatments for inflammatory diseases.

Table 2: Anti-Inflammatory Effects

Safety and Toxicity

Safety assessments indicate that Decominol has a favorable toxicity profile when used at recommended concentrations. However, further studies are needed to establish long-term safety and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.